N-(2,5-dimethoxyphenyl)-3-(4-methoxybenzamido)-1-benzofuran-2-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-3-(4-methoxybenzamido)-1-benzofuran-2-carboxamide: is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-3-(4-methoxybenzamido)-1-benzofuran-2-carboxamide typically involves a multi-step process that includes the following key steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Attachment of the Benzamido Group: The benzamido group can be attached through an amide coupling reaction between the benzofuran derivative and 4-methoxybenzoic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Formation of the Carboxamide Group: The carboxamide group can be introduced through a reaction between the benzofuran derivative and an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the benzamido and carboxamide groups, potentially converting them to amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed:
Oxidation: Hydroxyl or carbonyl derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: N-(2,5-dimethoxyphenyl)-3-(4-methoxybenzamido)-1-benzofuran-2-carboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s structural features make it a potential candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(4-methoxybenzamido)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with its targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
- N-(2,5-dimethoxyphenyl)-4-(4-methoxybenzamido)benzamide
- N-(2,5-dimethoxyphenyl)-3-(4-methoxybenzamido)benzamide
Comparison: N-(2,5-dimethoxyphenyl)-3-(4-methoxybenzamido)-1-benzofuran-2-carboxamide is unique due to the presence of the benzofuran core, which imparts distinct chemical and biological properties compared to similar compounds that lack this structural feature. The benzofuran core can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-[(4-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-30-16-10-8-15(9-11-16)24(28)27-22-18-6-4-5-7-20(18)33-23(22)25(29)26-19-14-17(31-2)12-13-21(19)32-3/h4-14H,1-3H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDVPAFKWXTVEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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